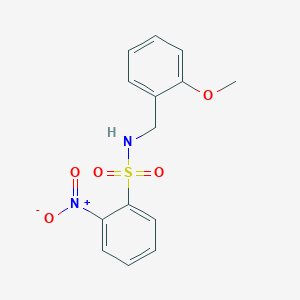![molecular formula C20H24N2O4S B5777003 4-ethoxy-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N-phenylbenzenesulfonamide](/img/structure/B5777003.png)
4-ethoxy-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N-phenylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-ethoxy-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N-phenylbenzenesulfonamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by several functional groups. The pyrrolidine ring could contribute to the stereochemistry of the molecule and increase its three-dimensional coverage . The ethoxy group and the phenylbenzenesulfonamide group would also play significant roles in the compound’s reactivity and interactions with other molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For instance, the presence of the polar sulfonamide group and the nonpolar phenyl and ethoxy groups could impact the compound’s solubility, melting point, and other properties .Applications De Recherche Scientifique
Drug Discovery and Development
The pyrrolidine ring present in this compound is a common feature in medicinal chemistry, often used to create biologically active compounds. The versatility of this scaffold allows for the exploration of pharmacophore space and contributes to the stereochemistry of the molecule . This compound could be involved in the synthesis of novel drugs, particularly due to the presence of the pyrrolidine ring which is known for its utility in drug design.
Adsorption of Rare Earth Metal Ions
Research has shown that compounds similar to Cambridge ID 6729977 can be used in the adsorption of rare earth metal ions. These compounds, when incorporated into sodium alginate gels, have demonstrated increased adsorption capacities for elements like La, Gd, Y, and Sc, which are crucial in various technological applications . This suggests potential use in environmental remediation and recycling of rare earth metals.
Data-Driven Discovery in AI
The Cambridge Centre for Data-Driven Discovery (C2D3) supports innovative applications of AI in research contexts. While not directly linked to this compound, the methodologies and approaches developed at C2D3 could be applied to analyze data related to the compound’s properties and interactions, potentially unlocking new applications in fields like drug discovery and materials science .
Support for AI Research
The compound’s data could be used to train AI models in predictive analytics, contributing to research in areas such as synthetic speech, medical imaging, and weather forecasting. This aligns with the surge in workflows incorporating AI models like Stable Diffusion, which have potential in various research applications .
Application in GABA-B Receptor Agonism
While not directly related to Cambridge ID 6729977, compounds with similar structures have been identified as specific agonists of GABA-B receptors. This indicates a potential research pathway for this compound in the treatment of conditions like muscle spasticity, where modulation of GABA-B receptors is beneficial .
Environmental Remediation
The structural analogs of this compound have been used in environmental remediation, particularly in the adsorption and removal of industrial effluents containing rare earth elements. This application is critical in addressing the environmental impact of industrial waste .
Academic and Industrial Collaboration
The compound could be a subject of collaborative research projects between academia and industry, as promoted by organizations like CSAR. Such collaborations could lead to the development of real-world applications and contribute to the advancement of scientific research .
Recognition and Funding for Research
The Cambridge Society for the Application of Research (CSAR) recognizes outstanding research with real-world application. Research involving Cambridge ID 6729977 could be eligible for awards and funding, which would support further exploration of its applications .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-ethoxy-N-(2-oxo-2-pyrrolidin-1-ylethyl)-N-phenylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-2-26-18-10-12-19(13-11-18)27(24,25)22(17-8-4-3-5-9-17)16-20(23)21-14-6-7-15-21/h3-5,8-13H,2,6-7,14-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFGSPAQASKRAEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6729977 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}benzoate](/img/structure/B5776925.png)



![N-(tert-butyl)-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5776944.png)
![6-chloro-7-[(3-methyl-2-buten-1-yl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5776952.png)

![1-[3-(2-methoxyphenyl)acryloyl]-4-piperidinecarboxamide](/img/structure/B5776960.png)
![N-[2-(hydroxymethyl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5776969.png)
![2-{[7,7-dimethyl-2-(methylthio)-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B5776973.png)
![2-phenyl-N-[4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5776980.png)

